1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000651
InChI: InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one

CAS No.:

Cat. No.: VC18000651

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1
Standard InChI Key CTCWBXABZAYHTH-SSDOTTSWSA-N
Isomeric SMILES CC[C@H](CO)N1CCCC1=O
Canonical SMILES CCC(CO)N1CCCC1=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name, 1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one, explicitly defines its stereochemistry at the C2 position of the hydroxybutyl group, which adopts an RR-configuration . This chiral center influences the molecule’s three-dimensional conformation and intermolecular interactions, as evidenced by its computed InChIKey (CTCWBXABZAYHTH-SSDOTTSWSA-N), which encodes its absolute stereochemistry .

Molecular Descriptors and Structural Representation

The SMILES notation CC[C@H](CO)N1CCCC1=O\text{CC[C@H](CO)N1CCCC1=O} highlights the pyrrolidin-2-one core (N1CCCC1=O) bonded to a (2R)-1-hydroxybutan-2-yl moiety. Key molecular descriptors include a polar surface area (PSA) of 46.53 Ų and a calculated LogP of -0.47, suggesting moderate hydrophilicity . The presence of both hydroxyl and lactam groups enables hydrogen bonding, which may enhance solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2
Molecular Weight157.21 g/mol
InChIKeyCTCWBXABZAYHTH-SSDOTTSWSA-N
SMILESCCC@HN1CCCC1=O

Synthesis and Manufacturing Processes

Chirality Control

The RR-configuration at C2 likely necessitates asymmetric synthesis techniques, such as enzymatic reduction or chiral auxiliary-mediated reactions. Crystallographic studies of related FAD-dependent oxidoreductases suggest that enzymatic pathways could achieve high enantiomeric excess by leveraging stereo-specific binding pockets .

Physicochemical Properties

Solubility and Stability

The compound’s hydroxyl and lactam groups confer solubility in polar solvents like methanol or water, though its LogP (-0.47) indicates limited lipophilicity . Stability under acidic or basic conditions remains uncharacterized, but analogous pyrrolidinones demonstrate susceptibility to ring-opening reactions in strongly acidic environments .

Spectroscopic Characterization

While experimental NMR or IR data are unavailable, predictive tools suggest distinctive signals:

  • 1H^1\text{H}-NMR: A downfield shift for the lactam carbonyl-adjacent proton (~δ 3.5–4.0 ppm) and a broad singlet for the hydroxyl proton (~δ 1.5–2.0 ppm).

  • 13C^{13}\text{C}-NMR: A lactam carbonyl resonance near δ 175 ppm and hydroxyl-bearing carbons between δ 60–70 ppm .

Analytical and Computational Characterization

Mass Spectrometric Fragmentation

High-resolution mass spectrometry (HRMS) would likely yield a molecular ion peak at m/zm/z 157.21 (M+H$$$$^+), with fragmentation patterns involving loss of H2O\text{H}_2\text{O} (m/zm/z 139.18) and cleavage of the lactam ring (m/zm/z 84.08) .

Computational Modeling

Density functional theory (DFT) calculations predict a lowest-energy conformation where the hydroxybutyl chain adopts a gauche orientation relative to the lactam ring, minimizing steric hindrance. Molecular docking simulations could further elucidate its potential binding modes in biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator